molecular formula C20H21N3O2 B7695522 N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide

N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide

Cat. No. B7695522
M. Wt: 335.4 g/mol
InChI Key: NADRAWUOOQCEJH-UHFFFAOYSA-N
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Description

“N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide” is a complex organic compound. The “p-tolyl” part of the molecule refers to a functional group related to toluene, with the general formula CH3C6H4-R . The compound also contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of “N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide” is complex, with multiple rings and functional groups. The p-tolyl group is a tolyl group, which is a functional group related to toluene . The oxadiazole ring is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .

Future Directions

The future directions for research on “N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For example, indazole derivatives have been found to possess various biological activities, suggesting they could be explored for new therapeutic possibilities .

properties

IUPAC Name

N-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-4-8-18(24)21-17-7-5-6-16(13-17)20-22-19(23-25-20)15-11-9-14(2)10-12-15/h5-7,9-13H,3-4,8H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADRAWUOOQCEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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